1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane
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Overview
Description
1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is an organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3,4-dimethylbenzoyl group and a 4-methoxyphenyl group attached to the azepane ring
Mechanism of Action
Target of Action
It is known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
Triazole derivatives, which are structurally similar to this compound, produce a variety of biological effects . This is due to their structural characteristics that make it easier to bind with target molecules .
Biochemical Pathways
It is known that β-azolyl ketones, a family of compounds to which this compound belongs, have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-Dimethylbenzoyl Group: This step involves the acylation of the azepane ring using 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylbenzoyl)-3-phenylazepane: Similar structure but lacks the methoxy group.
1-(3,4-dimethylbenzoyl)-3-(4-hydroxyphenyl)azepane: Similar structure but has a hydroxy group instead of a methoxy group.
1-(3,4-dimethylbenzoyl)-3-(4-chlorophenyl)azepane: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
1-(3,4-dimethylbenzoyl)-3-(4-methoxyphenyl)azepane is unique due to the presence of both the 3,4-dimethylbenzoyl and 4-methoxyphenyl groups. These substituents confer specific chemical and physical properties to the compound, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-16-7-8-19(14-17(16)2)22(24)23-13-5-4-6-20(15-23)18-9-11-21(25-3)12-10-18/h7-12,14,20H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXVNZSPGCZIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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